An In-depth Technical Guide to the Chemical Properties of 8-Bromo-2H-1-benzopyran-2-one
An In-depth Technical Guide to the Chemical Properties of 8-Bromo-2H-1-benzopyran-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 8-Bromo-2H-1-benzopyran-2-one (also known as 8-bromocoumarin). While specific experimental data for this compound is limited in publicly available literature, this document compiles available information and provides predicted properties based on the well-established chemistry of coumarins and brominated aromatic compounds. This guide includes a summary of physicochemical properties, detailed hypothetical experimental protocols for its synthesis and characterization, and visualizations of potential biological signaling pathways it may influence. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of coumarin derivatives in drug discovery and development.
Introduction
Coumarins (2H-1-benzopyran-2-ones) are a large and important class of naturally occurring and synthetic heterocyclic compounds. Their scaffold is present in numerous phytochemicals and has been a privileged structure in medicinal chemistry due to its wide range of pharmacological activities, including anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. The biological activity of coumarin derivatives is highly dependent on the substitution pattern on the benzopyran-2-one core.
8-Bromo-2H-1-benzopyran-2-one is a synthetic derivative where a bromine atom is introduced at the C8 position of the coumarin ring. Halogenation, particularly bromination, is a common strategy in medicinal chemistry to modulate the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. The presence of the bromine atom at the 8-position is expected to influence the electronic distribution and steric profile of the coumarin ring, potentially leading to unique biological activities. This guide aims to provide a detailed understanding of the chemical properties and potential biological relevance of this compound.
Physicochemical Properties
Quantitative data for 8-Bromo-2H-1-benzopyran-2-one is summarized in the tables below. Experimental values are provided where available; in their absence, computed or predicted values are listed with a clear indication.
Table 1: General and Physical Properties
| Property | Value | Source |
| IUPAC Name | 8-bromochromen-2-one | PubChem[1] |
| CAS Number | 33491-30-4 | PubChem[1] |
| Molecular Formula | C₉H₅BrO₂ | PubChem[1] |
| Molecular Weight | 225.04 g/mol | PubChem[1] |
| Appearance | Predicted: White to off-white solid | General knowledge |
| Melting Point | Not available (Predicted to be higher than coumarin's 68-71 °C) | General knowledge |
| Boiling Point | Not available (Predicted to be significantly higher than coumarin's 298 °C at atmospheric pressure) | General knowledge |
Table 2: Solubility Profile (Predicted)
| Solvent | Predicted Solubility | Rationale |
| Water | Sparingly soluble to insoluble | Based on the low water solubility of the parent coumarin. |
| Methanol | Soluble | Polar protic solvent. |
| Ethanol | Soluble | Polar protic solvent. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Polar aprotic solvent. |
| N,N-Dimethylformamide (DMF) | Soluble | Polar aprotic solvent. |
| Chloroform | Soluble | Nonpolar organic solvent. |
| Dichloromethane (DCM) | Soluble | Nonpolar organic solvent. |
| Ethyl Acetate | Soluble | Moderately polar organic solvent. |
| Hexane | Sparingly soluble to insoluble | Nonpolar organic solvent. |
Experimental Protocols
This section provides detailed hypothetical methodologies for the synthesis and characterization of 8-Bromo-2H-1-benzopyran-2-one. These protocols are based on established chemical reactions for similar compounds.
Synthesis of 8-Bromo-2H-1-benzopyran-2-one
A plausible synthetic route to 8-Bromo-2H-1-benzopyran-2-one is via the Pechmann condensation of 2-bromophenol with malic acid in the presence of a dehydrating agent like sulfuric acid.
Materials:
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2-Bromophenol
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Malic acid
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Concentrated sulfuric acid
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Ice-cold water
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Ethanol
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Sodium bicarbonate solution (saturated)
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Anhydrous sodium sulfate
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Round-bottom flask
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Reflux condenser
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Stirring plate and magnetic stirrer
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Beakers
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Büchner funnel and filter paper
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Rotary evaporator
Procedure:
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In a round-bottom flask, cautiously add 2-bromophenol (1 equivalent) to an excess of cold (0-5 °C) concentrated sulfuric acid with stirring.
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To this mixture, slowly add malic acid (1.1 equivalents) in small portions, ensuring the temperature remains below 10 °C.
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After the addition is complete, slowly warm the reaction mixture to room temperature and then heat it to 80-90 °C for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker containing a large volume of ice-cold water with vigorous stirring.
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A solid precipitate of crude 8-Bromo-2H-1-benzopyran-2-one should form.
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Collect the crude product by vacuum filtration using a Büchner funnel and wash it thoroughly with cold water to remove any residual acid.
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Further wash the solid with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by another wash with cold water until the filtrate is neutral.
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Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified 8-Bromo-2H-1-benzopyran-2-one.
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Dry the purified crystals under vacuum.
Spectroscopic Characterization
The following are the expected spectroscopic data and the protocols to obtain them.
Objective: To elucidate the carbon-hydrogen framework of the molecule.
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Sample Preparation: Dissolve approximately 10-15 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.
¹H NMR (Predicted in CDCl₃, 400 MHz):
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δ 7.70-7.80 (dd, 1H): Aromatic proton at C5, ortho to the bromine atom.
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δ 7.20-7.30 (t, 1H): Aromatic proton at C6.
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δ 7.50-7.60 (dd, 1H): Aromatic proton at C7.
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δ 6.50-6.60 (d, 1H): Olefinic proton at C3.
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δ 7.90-8.00 (d, 1H): Olefinic proton at C4.
¹³C NMR (Predicted in CDCl₃, 100 MHz):
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δ 160-162: Carbonyl carbon (C2).
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δ 150-155: Aromatic quaternary carbon (C8a).
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δ 143-145: Olefinic carbon (C4).
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δ 130-135: Aromatic methine carbons (C5, C7).
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δ 125-130: Aromatic methine carbon (C6).
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δ 115-120: Olefinic carbon (C3) and aromatic quaternary carbon (C4a).
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δ 110-115: Aromatic quaternary carbon bearing bromine (C8).
Objective: To identify the functional groups present in the molecule.
Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
Expected Characteristic Peaks:
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~3050-3100 cm⁻¹: C-H stretching of the aromatic and vinylic protons.
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~1720-1740 cm⁻¹: Strong C=O stretching of the α,β-unsaturated lactone.
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~1600, 1580, 1480 cm⁻¹: C=C stretching vibrations of the aromatic and pyrone rings.
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~1000-1250 cm⁻¹: C-O stretching vibrations.
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~550-650 cm⁻¹: C-Br stretching vibration.
Objective: To determine the molecular weight and fragmentation pattern.
Instrumentation: Mass spectrometer with an Electron Ionization (EI) source.
Expected Fragmentation Pattern:
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Molecular Ion (M⁺): A prominent pair of peaks at m/z 224 and 226 in an approximate 1:1 ratio, characteristic of a monobrominated compound, corresponding to the [C₉H₅⁷⁹BrO₂]⁺ and [C₉H₅⁸¹BrO₂]⁺ isotopes.
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[M-CO]⁺: A fragment resulting from the loss of a carbonyl group, showing peaks at m/z 196 and 198.
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[M-CO-Br]⁺: A fragment resulting from the subsequent loss of the bromine atom, leading to a peak at m/z 117.
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[C₈H₅O]⁺: A fragment corresponding to the benzofuranyl cation at m/z 117.
Potential Biological Activity and Signaling Pathways
While specific biological studies on 8-Bromo-2H-1-benzopyran-2-one are scarce, the broader class of coumarins is known to interact with various biological targets and signaling pathways. The introduction of a bromine atom can enhance these activities.
Anticancer Activity and a Potential Signaling Pathway
Many coumarin derivatives have demonstrated anticancer properties by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. One such pathway is the Mitogen-Activated Protein Kinase (MAPK) pathway . Studies on related compounds, such as 8-methoxycoumarin, have shown modulation of this pathway. It is plausible that 8-Bromo-2H-1-benzopyran-2-one could exert its effects through a similar mechanism.
The MAPK pathway is a cascade of protein kinases that transduces extracellular signals to the nucleus to regulate gene expression and other cellular processes. Key components include the Ras/Raf/MEK/ERK cascade. Dysregulation of this pathway is a hallmark of many cancers.
Enzyme Inhibition
Coumarins are also known to be inhibitors of various enzymes. For instance, some benzopyran derivatives have been shown to inhibit glutathione reductase , an enzyme crucial for maintaining the redox balance within cells. Inhibition of this enzyme can lead to an increase in oxidative stress, which can be cytotoxic to cancer cells.
Conclusion
8-Bromo-2H-1-benzopyran-2-one is a synthetic coumarin derivative with potential for further investigation in medicinal chemistry and drug development. While specific experimental data on its physicochemical properties and biological activities are not extensively documented, this guide provides a comprehensive overview based on the established chemistry of related compounds. The provided hypothetical experimental protocols offer a starting point for its synthesis and characterization. Furthermore, the exploration of its potential interactions with key signaling pathways, such as the MAPK pathway and enzymes like glutathione reductase, highlights promising avenues for future research into its therapeutic applications, particularly in oncology. Further experimental validation of the properties and activities outlined in this guide is warranted to fully elucidate the potential of 8-Bromo-2H-1-benzopyran-2-one as a lead compound in drug discovery.
